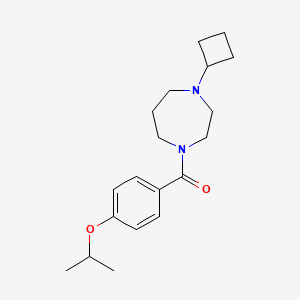

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone is a complex organic compound featuring a diazepane ring and an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the diazepane ring. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as imine reductases, can be optimized for industrial applications to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isopropoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(4-Cyclobutyl-1,4-diazepan-1-yl)-(3-hydroxyazetidin-1-yl)methanone: This compound has a similar diazepane ring but differs in the substituent groups.

(4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(1-hydroxy-propyl)-phenyl]-methanone: This compound has a hydroxy-propyl group instead of an isopropoxyphenyl group.

Uniqueness

The uniqueness of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C20H30N2O2

- Molecular Weight : 342.47 g/mol

- Structural Features : The compound features a cyclobutyl group, a diazepane ring, and an isopropoxyphenyl moiety, which contribute to its unique pharmacological properties.

Research indicates that compounds containing the diazepane structure can interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound involves:

- Binding Affinity : The compound may exhibit high binding affinity to certain receptors, influencing signaling pathways associated with neuropharmacological effects.

- Modulation of Enzyme Activity : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes or signal transduction.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, the incorporation of cyclobutane rings in drug candidates has been associated with enhanced potency against various cancer cell lines due to improved pharmacokinetic profiles:

| Compound | Activity | Reference |

|---|---|---|

| CFI-402257 | Potent TTK inhibitor with high bioavailability in mice | |

| Compound 11 | Induces apoptosis by binding to tubulin |

Neuropharmacological Effects

The compound may also demonstrate effects on central nervous system targets. For instance, compounds with similar structures have shown promise as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in anxiety and psychotic disorders:

- Study Findings : A novel mGluR5 positive allosteric modulator produced dose-dependent behavioral changes in rodent models predictive of anxiolytic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or structural analogs:

- Cyclobutane Derivatives : Research highlighted the role of cyclobutane rings in enhancing the activity of small-molecule drug candidates. These modifications led to improved interactions with target proteins and increased efficacy in preclinical models .

- Clinical Trials : Some analogs featuring similar structural motifs have progressed to clinical trials, demonstrating promising results in treating solid tumors and hematological malignancies .

- In Vitro Studies : Compounds exhibiting structural similarities have been tested against a panel of cancer cell lines, revealing significant cytotoxic effects at low micromolar concentrations .

Properties

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-15(2)23-18-9-7-16(8-10-18)19(22)21-12-4-11-20(13-14-21)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNRRAOFZRHXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.